3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

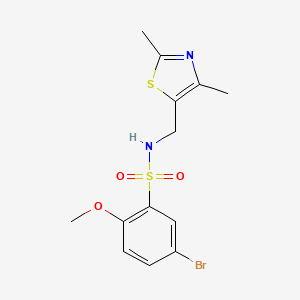

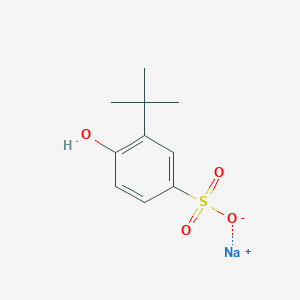

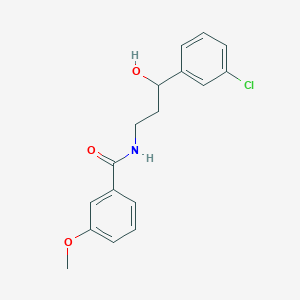

3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium, also known as tBHBsNa, is a chemical compound with various applications in scientific experiments and industry. It has a molecular formula of C10H13NaO4S and a molecular weight of 252.26 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a t-butyl group, a hydroxy group, and a sulfonic acid sodium group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored and used.Wirkmechanismus

Target of Action

Many compounds target specific proteins or enzymes in the body. For example, sulfonamide drugs, which contain a similar sulfonic acid group, often target enzymes involved in bacterial synthesis of folic acid .

Mode of Action

The compound might interact with its target through various types of chemical interactions, such as hydrogen bonding, ionic interactions, or hydrophobic effects. The specific mode of action would depend on the structure of the compound and its target .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its solubility could affect its absorption and distribution, and it could be metabolized by various enzymes in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from inhibiting the growth of bacteria to reducing inflammation .

Action Environment

Various environmental factors could influence the compound’s action, efficacy, and stability. For example, the pH of the environment could affect the compound’s ionization state and therefore its activity .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-t-Butyl-4-hydroxybenzene-sulfonic acid 3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium in lab experiments include its ability to act as an antioxidant and its stability in various solvents. However, this compound has some limitations, including its relatively low solubility in organic solvents and its potential to interfere with some biochemical assays.

Zukünftige Richtungen

There are several future directions for research on 3-t-Butyl-4-hydroxybenzene-sulfonic acid 3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium. One area of research could focus on the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, further research could be done to investigate the potential of this compound as a therapeutic agent for various diseases. Finally, more studies could be done to explore the mechanisms of action of this compound and its effects on various biological systems.

Synthesemethoden

The synthesis of 3-t-Butyl-4-hydroxybenzene-sulfonic acid 3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium involves the reaction of tert-butylhydroquinone with sulfuric acid to form tert-butylhydroquinone sulfate. This intermediate is then treated with this compound hydroxide to form this compound 3-(tert-butyl)-4-hydroxybenzenesulfonate. The reaction mechanism involves the formation of a sulfonic acid group on the hydroxyl group of the hydroquinone, which is then neutralized by this compound hydroxide to form the this compound salt.

Wissenschaftliche Forschungsanwendungen

3-t-Butyl-4-hydroxybenzene-sulfonic acid 3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium has been widely used in scientific research due to its antioxidant properties. It has been shown to protect cells from oxidative damage by scavenging free radicals and inhibiting lipid peroxidation. This compound has also been used as a stabilizer in the production of polymers and plastics due to its ability to prevent the degradation of these materials by UV radiation.

Eigenschaften

IUPAC Name |

sodium;3-tert-butyl-4-hydroxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S.Na/c1-10(2,3)8-6-7(15(12,13)14)4-5-9(8)11;/h4-6,11H,1-3H3,(H,12,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYFCCIYWGDCGI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)[O-])O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NaO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

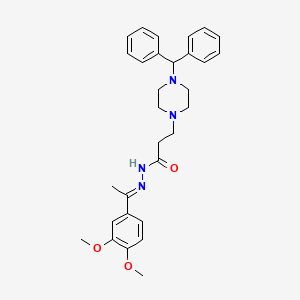

![N-(5-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2950613.png)

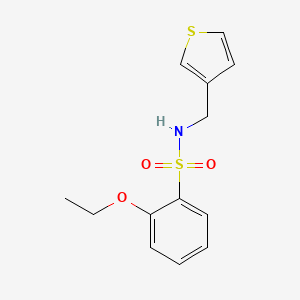

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2950619.png)

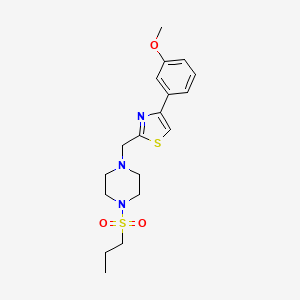

![2-(1,3-Benzothiazol-2-yl)-2-[2-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]pyrimidin-4-yl]acetonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2950622.png)

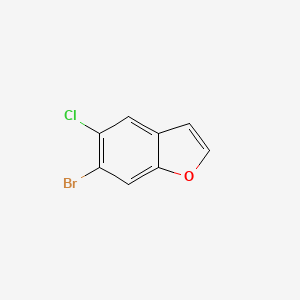

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2950631.png)

![5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2950632.png)